molecular formula C13H14N2O3 B1372625 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid CAS No. 1038356-45-4

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No.: B1372625
CAS No.: 1038356-45-4
M. Wt: 246.26 g/mol
InChI Key: PHDHRVFFYFFTIE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-(3-Tert-Butyl-1,2,4-Oxadiazol-5-yl)benzoic acid is a heterocyclic organic compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . Its IUPAC name reflects its structural features:

  • A benzoic acid moiety (substituted at the ortho position).
  • A 1,2,4-oxadiazole ring with a tert-butyl group at the 3-position .

The compound’s CAS registry number is 1038356-45-4 . Its structure combines aromatic and heterocyclic components, enabling unique electronic and steric interactions (Figure 1).

Table 1: Key physicochemical properties

Property Value Source
Molecular formula C₁₃H₁₄N₂O₃
Molecular weight 246.26 g/mol
CAS number 1038356-45-4
IUPAC name 2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)benzoic acid
SMILES CC(C)(C)C₁=NC(=NO₁)C₂=CC=CC=C₂C(=O)O

Historical Context of Oxadiazole Derivatives in Heterocyclic Chemistry

1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger via cyclization of amidoximes and acyl chlorides. This discovery laid the groundwork for exploring their bioisosteric potential, particularly as analogs of esters and amides. Key milestones include:

  • 1940s–1960s : Investigation of 1,2,4-oxadiazoles in pharmaceuticals, exemplified by oxolamine , a cough suppressant.
  • 2000s–Present : Applications in materials science, such as electron-transport layers in OLEDs.

Table 2: Evolution of 1,2,4-oxadiazole applications

Era Application Example Compound Significance
1884 Initial synthesis Tiemann-Krüger adduct Foundation for heterocyclic chemistry
1960s Pharmaceutical development Oxolamine First commercial drug with 1,2,4-oxadiazole
2010s Materials science OLED electron transporters Enhanced device efficiency

Significance of Substituent Effects in 1,2,4-Oxadiazole Systems

The tert-butyl group at the 3-position of the oxadiazole ring profoundly influences the compound’s electronic and steric properties:

Electronic Effects

  • Hammett substituent constant (σₚ) : The tert-butyl group has a σₚ value of -0.20 , indicating strong electron-donating inductive effects. This stabilizes the oxadiazole ring’s electron-deficient nature, altering reactivity in substitution reactions.
  • Resonance contributions : Minimal due to the saturated tert-butyl structure, favoring inductive over mesomeric effects.

Steric Effects

  • Taft steric parameter (Eₛ) : tert-Butyl has an Eₛ of -1.54 , reflecting significant steric bulk. This hinders rotational freedom and enforces planar conformations in solid-state structures.

Table 3: Substituent constants for common groups

Substituent σₚ (Hammett) Eₛ (Taft)
-H 0.00 1.24
-CH₃ -0.17 0.00
-OCH₃ -0.27 -0.55
-NO₂ 0.78 -2.52
-tert-Butyl -0.20 -1.54

These effects collectively enhance the compound’s thermal stability and solubility in nonpolar solvents, making it suitable for applications in polymer science and optoelectronics.

Properties

IUPAC Name

2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(18-15-12)8-6-4-5-7-9(8)11(16)17/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDHRVFFYFFTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Cyanobenzoic Acid Esters with Hydroxylamine

A common initial step involves reacting cyanobenzoic acid methyl esters with hydroxylamine to form amidoxime intermediates. This step is typically conducted in an alcoholic solvent such as ethanol or methanol at room temperature or under reflux conditions. The reaction proceeds smoothly in the presence of bases or neutral conditions, yielding the amidoxime as a key precursor for oxadiazole ring formation.

Acylation and Cyclization to Form the Oxadiazole Ring

The amidoxime intermediate undergoes acylation with halogenated benzoyl chlorides or other acyl chlorides under mild conditions, often in the same alcoholic solvent used in the previous step. This is followed by cyclization (condensation) to form the 1,2,4-oxadiazole ring. The cyclization step may be facilitated by heating (typically 70–100°C) and the presence of catalysts or bases such as piperidine or glacial acetic acid.

Introduction of the tert-Butyl Group

The tert-butyl substituent at the 3-position of the oxadiazole ring can be introduced by starting from tert-butyl-substituted precursors or by alkylation reactions. For example, sodium hydride-mediated alkylation of oxadiazole intermediates with tert-butyl halides or related reagents has been reported to install the tert-butyl group selectively.

Hydrolysis to Obtain the Benzoic Acid

The final step involves hydrolysis of ester groups to yield the free benzoic acid. Hydrolysis can be performed under basic or acidic conditions, often using aqueous sodium hydroxide or potassium hydroxide in alcoholic solvents such as methanol, ethanol, or tert-butanol. Reaction temperatures range from room temperature to reflux, depending on the substrate and solvent.

The solvents and conditions used in these preparations are critical for yield and purity:

Step Solvent(s) Catalyst/Base Temperature (°C) Notes
Hydroxylamine addition Ethanol, Methanol, DMF None or mild base 20–80 Polar protic or aprotic solvents enhance reaction
Acylation and cyclization Ethanol, Methanol, THF, DMF Piperidine, Glacial acetic acid 70–100 Heating promotes ring closure
Alkylation (tert-butyl group) THF, DMF Sodium hydride Room temp – 60 Controlled to avoid side reactions
Hydrolysis Alcohols (methanol, ethanol, t-butanol), Water NaOH, KOH 20–100 Base hydrolysis preferred for ester cleavage

A patent-disclosed method provides a four-step process:

  • React cyanobenzoic acid methyl ester with hydroxylamine in an alcoholic solvent to form the amidoxime.
  • Acylate the amidoxime with 2-fluorobenzoyl chloride or a similar acyl chloride.
  • Induce cyclization via condensation under heating.
  • Hydrolyze the methyl ester to yield the 1,2,4-oxadiazole benzoic acid derivative.

This method can be adapted to introduce the tert-butyl substituent by using tert-butyl-substituted starting materials or through alkylation steps before or after ring closure.

Yields for the key cyclization step forming the oxadiazole ring typically range from 50% to 75%, depending on reaction conditions and substituents. Optimization of solvent choice, temperature, and catalyst/base concentration can improve yields and reduce side products.

Step Key Reagents Conditions Yield (%) Reference
Amidoxime formation Cyanobenzoic acid methyl ester + hydroxylamine Ethanol, reflux, 1–4 h 60–70
Acylation & Cyclization Amidoxime + halobenzoyl chloride + base/catalyst Ethanol, 70–100°C, 2–5 h 50–75
tert-Butyl alkylation Oxadiazole intermediate + tert-butyl halide + NaH THF, room temp, 1–2 h 60–80
Ester Hydrolysis Ester intermediate + NaOH or KOH Methanol/water, reflux, 2–6 h 85–95

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups and thereby influencing biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid, focusing on substituent variations at the oxadiazole 3-position:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Methyl C₁₀H₈N₂O₃ 204.18 219–224
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid Phenyl C₁₅H₁₀N₂O₃ 266.25 Not reported
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid 4-Chlorophenyl C₁₅H₉ClN₂O₃ 300.16 Not reported
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid Ethyl C₁₁H₁₀N₂O₃ 218.21 Not reported
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid Isopropyl C₁₂H₁₂N₂O₃ 232.24 Not reported
Key Observations:
  • Steric Effects : The tert-butyl group (R = C(CH₃)₃) introduces significant steric bulk compared to methyl, ethyl, or phenyl substituents, which may reduce binding flexibility but enhance selectivity in enzyme inhibition .
  • Lipophilicity : The tert-butyl analog has a higher calculated logP (~2.5) than methyl (logP ~1.8) or phenyl (logP ~2.2), suggesting improved membrane permeability .
Antitumor Activity
  • The tert-butyl derivative serves as a precursor to bioactive analogs. For instance, compound 7 (a pyrrole-dione derivative) exhibited potent antitumor activity with an average IC₅₀ of 9.4 µM across 11 cancer cell lines .
  • The methyl-substituted analog was incorporated into dual orexin receptor antagonists, demonstrating nanomolar-level binding affinity in CNS disorders .
Antimicrobial Activity
  • Oxadiazole derivatives with aryl substituents (e.g., 3-pyrimidyl) showed 4-fold higher activity against S.

Structure-Activity Relationships (SAR)

  • Substituent Size : Bulkier groups (e.g., tert-butyl) enhance metabolic stability but may reduce solubility.
  • Hybrid Molecules : Coupling benzoic acid with pyrrolidine-2,5-dione (as in compound 4 ) enhances antitumor efficacy, highlighting the importance of the carboxylic acid moiety in bioactivity .

Biological Activity

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS No. 1038356-45-4) is a compound featuring a 1,2,4-oxadiazole ring attached to a benzoic acid moiety. Its unique structure suggests potential biological activities that warrant investigation. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3, with a molecular weight of 246.26 g/mol. The presence of the oxadiazole ring contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
CAS Number1038356-45-4

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The oxadiazole moiety can serve as a bioisostere for other functional groups, influencing enzyme activity and receptor binding. Preliminary studies suggest that this compound may modulate signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antifibrotic Activity : Research indicates that compounds with similar oxadiazole structures exhibit antifibrotic properties by inhibiting connective tissue growth factor (CTGF) gene expression in vitro and reducing dermal fibrosis in vivo .
  • Cytotoxicity : In vitro assays have demonstrated that this compound does not exhibit significant cytotoxicity at concentrations up to 100 μM . This suggests a favorable safety profile for potential therapeutic applications.
  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, although detailed receptor binding studies are still required to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Study 1: Antifibrotic Effects

A study investigated the effects of oxadiazole derivatives on fibroblast activation and CTGF expression. The results showed that certain derivatives significantly reduced CTGF levels in treated cells compared to controls .

Study 2: In Vivo Efficacy

In vivo models demonstrated that oxadiazole compounds could effectively mitigate fibrosis in mouse models induced by bleomycin. The treatment led to a marked reduction in collagen deposition and improved skin elasticity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is synthesized via two primary routes:

  • Amidoxime Route : Activation of 4-aminobenzoic acid with 1,1'-carbonyldiimidazole (CDI), followed by acylation with tert-butylamidoxime and cyclodehydration at 120°C for 4 hours in DMF, yielding 59% after purification .
  • 1,3-Dipolar Cycloaddition : Reacting tert-butylamidoxime with nitrile derivatives under thermal conditions (e.g., Scheme 3 in ).
    Key factors include solvent choice (polar aprotic solvents like DMF), temperature control, and reaction time. Impurities from incomplete cyclization can reduce yields, necessitating rigorous purification (e.g., column chromatography) .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray Crystallography : Used to confirm crystal structure and regiochemistry. For example, intermediates in were refined using SHELX software, which is standard for small-molecule crystallography .
  • Spectroscopic Techniques : 1^1H/13^{13}C NMR for functional group verification and LC-MS for molecular weight confirmation. High-resolution mass spectrometry (HRMS) validates empirical formulas, as demonstrated in .

Q. What in vitro biological assays are used to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Testing : Broth microdilution assays against pathogens like S. aureus (e.g., derivatives in showed 4x potency over metronidazole) .
  • Antitumor Screening : Monolayer cell-survival assays across 11 cancer cell lines (e.g., IC50_{50} values in ). Dose-response curves and statistical validation (e.g., triplicate measurements) ensure reproducibility .

Advanced Research Questions

Q. How can conflicting bioactivity data between synthetic batches be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Stereochemical Variations : Chiral HPLC or circular dichroism (CD) to assess enantiomeric purity.
  • Impurity Profiles : LC-MS or 19^{19}F NMR (if fluorinated analogs exist) to detect byproducts. For example, highlights the need to correlate purity (≥95%) with activity trends .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, incubation time) to minimize variability. Re-test under controlled conditions with internal controls .

Q. What advanced strategies improve the scalability of synthesis for this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
  • Flow Chemistry : Enables continuous processing, particularly for cyclodehydration steps. In-line IR monitoring optimizes intermediate formation .
  • Catalytic Optimization : Screen Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency. achieved 59% yield without catalysis, suggesting room for improvement .

Q. How can crystallographic data contradictions (e.g., disorder in SHELX refinements) be addressed?

  • Methodological Answer :

  • Data Quality : Collect high-resolution (<1.0 Å) datasets to resolve electron density ambiguities.
  • Software Tools : Use OLEX2 or PLATON to model disorder, as SHELX may struggle with complex torsional angles (noted in ) .
  • Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09) to validate bond lengths/angles .

Q. What analytical workflows combine multiple techniques to assess compound purity and stability?

  • Methodological Answer :

  • LC-MS/MS : Quantifies trace impurities (<0.1%) and detects degradation products (e.g., hydrolysis of the oxadiazole ring) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for storage conditions.
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, followed by HPLC-UV to identify degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid
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2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.